Tubuloside A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

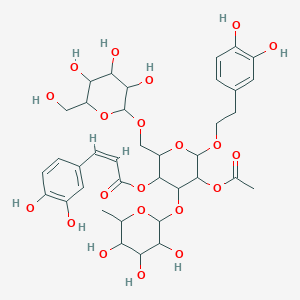

C37H48O21 |

|---|---|

Molecular Weight |

828.8 g/mol |

IUPAC Name |

[5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C37H48O21/c1-15-26(45)28(47)31(50)36(53-15)58-33-32(57-25(44)8-5-17-3-6-19(40)21(42)11-17)24(14-52-35-30(49)29(48)27(46)23(13-38)55-35)56-37(34(33)54-16(2)39)51-10-9-18-4-7-20(41)22(43)12-18/h3-8,11-12,15,23-24,26-38,40-43,45-50H,9-10,13-14H2,1-2H3/b8-5- |

InChI Key |

KZLDMAIXPXOZCX-YVMONPNESA-N |

Isomeric SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OC(=O)/C=C\C5=CC(=C(C=C5)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Provenance of Tubuloside A: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tubuloside A, a notable phenylethanoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the natural origins of this compound, focusing on its primary plant sources. The document synthesizes quantitative data on its prevalence, details comprehensive experimental protocols for its extraction and purification, and visually elucidates the biosynthetic pathway of phenylethanoid glycosides. This guide is intended to serve as a critical resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Primary Natural Source of this compound

The principal natural source of this compound is the genus Cistanche, a group of parasitic desert plants. Commonly referred to as "Desert Ginseng," various species of Cistanche have been utilized for centuries in traditional medicine. Modern phytochemical analysis has identified these plants as rich reservoirs of phenylethanoid glycosides, including this compound.

The most prominent species recognized for containing this compound are:

-

Cistanche tubulosa : Frequently cited as a primary source, C. tubulosa is known to contain a significant concentration of this compound.[1][2][3][4][5]

-

Cistanche deserticola : This species also serves as a key natural source of this compound, alongside other bioactive phenylethanoid glycosides.[6]

-

Cistanche phelypaea

-

Cistanche salsa

While both C. tubulosa and C. deserticola are significant sources, studies suggest that the concentration of phenylethanoid glycosides, including this compound, is often higher in C. tubulosa.[1][2]

Quantitative Analysis of this compound in Cistanche Species

The concentration of this compound can fluctuate based on the Cistanche species, the specific geographic origin of the plant, and the analytical methods employed for quantification. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantitative analysis of this compound in plant materials.[7] Below is a summary of reported quantitative data.

| Cistanche Species | Plant Part | This compound Concentration Range (mg/mL) | Analytical Method | Reference |

| Cistanche tubulosa | Herbal Material | 0.0005–0.1518 | HPLC | [7] |

| Cistanche tubulosa | Water Extracts | Not explicitly quantified for this compound alone | HPLC | [7] |

| Cistanche tubulosa | Herbal Residues | Not explicitly quantified for this compound alone | HPLC | [7] |

Note: The provided concentration range is based on the linearity assessment in a specific study and represents the detectable and quantifiable limits within that experimental setup. Actual concentrations in raw plant material will vary. For instance, the Chinese Pharmacopoeia mandates that the total content of echinacoside (B191147) and acteoside (other prominent phenylethanoid glycosides) in C. tubulosa should not be less than 1.5%, indicating a substantial presence of this class of compounds.[1][2]

Experimental Protocols: Extraction and Purification of this compound

The isolation of this compound from Cistanche species involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are synthesized from established methodologies for the isolation of phenylethanoid glycosides.

Extraction

-

Material Preparation : The dried fleshy stems of Cistanche tubulosa or Cistanche deserticola are pulverized into a fine powder to enhance extraction efficiency.

-

Solvent Extraction : The powdered plant material is typically extracted using a polar solvent.

-

Maceration : The powder is soaked in 70-95% ethanol (B145695) or methanol (B129727) at room temperature for an extended period (e.g., 24-72 hours), with occasional agitation.

-

Reflux Extraction : The plant powder is heated in 70-95% ethanol or methanol under reflux for a defined period (e.g., 2-3 hours). This process is often repeated multiple times to maximize yield.

-

Ultrasonic-Assisted Extraction (UAE) : To improve efficiency, the extraction can be performed in an ultrasonic bath. For instance, a 1.0 g sample can be extracted with 50 mL of 50% aqueous methanol in an ultrasonic bath (e.g., 250 W, 40 kHz) for approximately 40 minutes.[7]

-

-

Concentration : The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.

Purification

-

Macroporous Resin Column Chromatography : The concentrated crude extract is suspended in water and subjected to column chromatography using a macroporous adsorption resin (e.g., HP-20).

-

The column is first eluted with water to remove sugars and other highly polar impurities.

-

Subsequently, a gradient of ethanol in water (e.g., 10% to 95%) is used to elute the phenylethanoid glycosides. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC.

-

-

Silica (B1680970) Gel Column Chromatography : Fractions enriched with this compound are further purified using silica gel column chromatography. A solvent system of chloroform-methanol-water in varying ratios is commonly employed as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For obtaining high-purity this compound, preparative HPLC is the final and most effective step.

-

Column : A reversed-phase C18 column is typically used.

-

Mobile Phase : A gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid or acetic acid to improve peak shape) is a common mobile phase.

-

The fractions corresponding to the this compound peak are collected, and the solvent is evaporated to yield the purified compound.

-

Visualizing Key Processes

Biosynthetic Pathway of Phenylethanoid Glycosides

The following diagram illustrates the general biosynthetic pathway for phenylethanoid glycosides in Cistanche, leading to the formation of compounds structurally related to this compound.

Experimental Workflow for this compound Isolation

This diagram outlines the general workflow for the extraction and purification of this compound from Cistanche species.

Conclusion

Cistanche species, particularly C. tubulosa and C. deserticola, are the definitive natural sources of this compound. The extraction and purification of this compound, while intricate, can be systematically achieved through a series of chromatographic techniques. The provided data and protocols offer a foundational framework for researchers to isolate and investigate this compound for its potential pharmacological activities. Further research into optimizing extraction yields and exploring the full biosynthetic pathway will continue to be of high value to the scientific community.

References

- 1. rainbowextract.com [rainbowextract.com]

- 2. xjcistanche.com [xjcistanche.com]

- 3. researchgate.net [researchgate.net]

- 4. Studies on Cistanches Herba: A Bibliometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Novel Strategy for Screening Active Components in Cistanche tubulosa Based on Spectrum-Effect Relationship Analysis and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Tubuloside A from Cistanche tubulosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cistanche tubulosa, a parasitic plant native to arid regions, has a long history of use in traditional medicine. Modern phytochemical investigations have revealed a class of compounds known as phenylethanoid glycosides (PhGs) as its major bioactive constituents. Among these, Tubuloside A has emerged as a compound of significant interest due to its diverse pharmacological activities, including hepatoprotective, neuroprotective, and antioxidant effects. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, along with its mechanism of action, focusing on the experimental protocols and quantitative data relevant to researchers in drug discovery and development.

Discovery and Structural Elucidation of this compound

This compound was first isolated and identified from the stems of Cistanche tubulosa. Its structure was elucidated through a combination of spectroscopic techniques, which are standard procedures for the characterization of novel natural products.

Experimental Protocols for Structure Elucidation

1. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule. These techniques provide information about the chemical environment of each proton and carbon atom, allowing for the assembly of the molecular structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, confirming the sequence of sugar moieties and the positions of acyl groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help to confirm the structure, particularly the sequence of the glycosidic linkages and the nature of the substituent groups.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups, such as hydroxyls, carbonyls, and aromatic rings. UV spectroscopy provides information about the conjugated systems within the molecule, which is characteristic of the phenylethanoid and acyl groups.

Isolation and Purification of this compound

The isolation of this compound from Cistanche tubulosa involves a multi-step process combining extraction and chromatographic techniques to separate it from a complex mixture of other PhGs and plant metabolites.

Experimental Protocol for Isolation and Purification

1. Plant Material and Extraction:

-

Dried and powdered stems of Cistanche tubulosa are used as the starting material.

-

The powdered material is typically extracted with a polar solvent, such as 70% ethanol (B145695) or methanol (B129727), using methods like reflux or ultrasonic-assisted extraction to enhance efficiency. The resulting extract is then concentrated under reduced pressure.

2. Chromatographic Purification:

-

Macroporous Resin Column Chromatography: The crude extract is first subjected to column chromatography using a macroporous adsorbent resin (e.g., HP-20). The column is washed with water to remove sugars and other highly polar impurities. The PhG-rich fraction is then eluted with a gradient of methanol in water.

-

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a highly effective technique for separating PhGs. A two-phase solvent system, such as ethyl acetate-n-butanol-glacial acetic acid-water, is used to partition and separate the compounds based on their differential distribution between the two liquid phases. This step can yield fractions highly enriched in this compound.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound is achieved using preparative reversed-phase HPLC (e.g., on a C18 column). A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (often with a small amount of formic acid to improve peak shape) is employed to isolate this compound to a high degree of purity (typically >98%).

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Quantitative Data

The following tables summarize the quantitative data related to the yield and biological activity of this compound.

Table 1: Yield of Phenylethanoid Glycosides from Cistanche tubulosa

| Extraction Method | Total PhG Yield (%) | Reference |

| Reflux with 70% Ethanol | Not Specified | [1] |

| High-Speed Shearing Homogenization | Not Specified | [2] |

Note: Specific yield for pure this compound is not widely reported and can vary significantly based on the plant material and isolation methodology.

Table 2: Hepatoprotective Effect of this compound on Serum Biomarkers in Diclofenac-Induced Liver Injury in Rats

| Treatment Group | AST (U/L) | ALT (U/L) | ALP (U/L) |

| Control | 75.1 ± 5.8 | 45.2 ± 3.1 | 210.5 ± 15.7 |

| Diclofenac (DF) | 189.6 ± 12.3 | 142.8 ± 10.5 | 452.1 ± 25.3 |

| This compound (1 mg/kg) + DF | 98.4 ± 7.2 | 68.5 ± 5.9 | 289.7 ± 18.4 |

Data presented as mean ± SD. AST: Aspartate Aminotransferase, ALT: Alanine Aminotransferase, ALP: Alkaline Phosphatase.

Table 3: Effect of this compound on Oxidative Stress Markers in Diclofenac-Induced Liver Injury in Rats

| Treatment Group | MDA (nmol/mg protein) | GSH (nmol/mg protein) | SOD (U/mg protein) | Catalase (U/mg protein) |

| Control | 1.2 ± 0.1 | 8.5 ± 0.6 | 15.2 ± 1.1 | 25.4 ± 2.3 |

| Diclofenac (DF) | 3.8 ± 0.4 | 3.1 ± 0.3 | 7.8 ± 0.6 | 12.1 ± 1.1 |

| This compound (1 mg/kg) + DF | 1.9 ± 0.2 | 6.9 ± 0.5 | 12.5 ± 0.9 | 20.8 ± 1.8 |

Data presented as mean ± SD. MDA: Malondialdehyde, GSH: Glutathione, SOD: Superoxide Dismutase.

Table 4: Effect of this compound on mRNA Expression of Genes in the Nrf2/HO-1 Pathway in Diclofenac-Induced Liver Injury in Rats (Relative Fold Change)

| Gene | Diclofenac (DF) | This compound (1 mg/kg) + DF |

| Nrf2 | 0.45 | 0.85 |

| HO-1 | 0.38 | 0.79 |

| NQO-1 | 0.41 | 0.81 |

| TNF-α | 3.2 | 1.5 |

| IL-6 | 2.8 | 1.3 |

| NF-κB | 2.5 | 1.2 |

| Caspase-3 | 3.5 | 1.6 |

| Bax | 3.1 | 1.4 |

| Bcl-2 | 0.35 | 0.75 |

Mechanism of Action: The Nrf2/HO-1 Signaling Pathway

This compound has been shown to exert its hepatoprotective effects by modulating the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO-1), leading to their increased expression. These enzymes play a crucial role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage. This compound is believed to promote the activation of this pathway, thereby enhancing the cellular antioxidant defense and mitigating liver injury.

Nrf2/HO-1 Signaling Pathway Diagram

Caption: this compound-mediated activation of the Nrf2/HO-1 pathway.

Conclusion

This compound, a prominent phenylethanoid glycoside from Cistanche tubulosa, demonstrates significant therapeutic potential, particularly in the context of liver protection. The isolation and purification of this compound, while challenging, can be systematically achieved through a combination of extraction and chromatographic techniques. The quantitative data presented herein underscore its potent antioxidant and hepatoprotective activities, which are mediated, at least in part, through the activation of the Nrf2/HO-1 signaling pathway. This technical guide provides a foundational resource for researchers aiming to further investigate the pharmacological properties of this compound and explore its potential as a novel therapeutic agent.

References

The Biosynthesis of Tubuloside A and Other Phenylethanoid Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenylethanoid glycosides (PhGs) are a class of natural products renowned for their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. Among them, Tubuloside A, found in plants of the Cistanche genus, represents a complex PhG with significant therapeutic potential. This technical guide provides an in-depth exploration of the biosynthetic pathway of PhGs, with a specific focus on the formation of this compound. It integrates current knowledge on the enzymatic steps, precursor molecules, and regulatory aspects of PhG biosynthesis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Core Biosynthetic Pathway of Phenylethanoid Glycosides

The biosynthesis of PhGs is a complex process that draws upon two major primary metabolic pathways: the phenylpropanoid pathway and the tyrosine-derived pathway. These pathways converge to produce the characteristic phenylethanoid and acyl moieties that form the backbone of these intricate molecules. The general biosynthetic route leading to the formation of a core PhG, acteoside (verbascoside), is well-established and serves as a foundation for understanding the biosynthesis of more complex PhGs like echinacoside (B191147) and this compound.

The pathway begins with the amino acids L-phenylalanine and L-tyrosine. L-phenylalanine enters the phenylpropanoid pathway to generate the caffeoyl moiety, while L-tyrosine is converted to the hydroxytyrosol (B1673988) aglycone. A series of enzymatic reactions involving ligases, hydroxylases, glycosyltransferases, and acyltransferases then assemble these precursors into the final PhG structures.

Phenylpropanoid Pathway: Formation of the Caffeoyl Moiety

The formation of the caffeoyl moiety, a common acyl group in many PhGs, starts with L-phenylalanine. Key enzymatic steps include:

-

Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA-thioester, p-coumaroyl-CoA.

-

p-Coumaroyl-CoA 3'-hydroxylase (C3'H): Hydroxylates p-coumaroyl-CoA to caffeoyl-CoA.

Tyrosine-Derived Pathway: Formation of the Hydroxytyrosol Aglycone

The hydroxytyrosol portion of PhGs originates from L-tyrosine through a series of decarboxylation, hydroxylation, and deamination reactions. The key intermediates are tyramine (B21549) and dopamine (B1211576).

-

Tyrosine decarboxylase (TyrDC): Decarboxylates L-tyrosine to tyramine.

-

Tyramine hydroxylase (TH) / Polyphenol oxidase (PPO): Hydroxylates tyramine to dopamine.

-

Dopamine oxidase / Transaminase: Converts dopamine to 3,4-dihydroxyphenylacetaldehyde (B32087).

-

Reductase: Reduces 3,4-dihydroxyphenylacetaldehyde to hydroxytyrosol.

Assembly and Glycosylation: The Path to Acteoside and Echinacoside

Hydroxytyrosol is then glycosylated to form hydroxytyrosol-glucoside. This is followed by the transfer of the caffeoyl moiety from caffeoyl-CoA and subsequent glycosylation steps to form acteoside and echinacoside.

-

UDP-glycosyltransferases (UGTs): A series of UGTs catalyze the stepwise addition of glucose and rhamnose units.

-

Acyltransferases (ATs): An acyltransferase, belonging to the BAHD family, transfers the caffeoyl group to the glycosylated intermediate.

Recent research has elucidated the complete biosynthetic pathway of echinacoside in Cistanche tubulosa, identifying 14 key enzymes. This pathway proceeds through the formation of acteoside, which is then further glycosylated to yield echinacoside.

Putative Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, its chemical structure suggests a route that diverges from or extends beyond the echinacoside pathway. This compound is characterized by the presence of an additional glucose moiety and an acetyl group compared to echinacoside.

Based on the known PhG biosynthetic machinery, a putative pathway for this compound can be proposed, likely involving the following key steps after the formation of an echinacoside-like precursor:

-

Glycosylation: A specific UDP-glycosyltransferase (UGT) would catalyze the addition of a glucose molecule to the rhamnose sugar of the echinacoside backbone.

-

Acylation: A specific acyltransferase (AT) would then transfer an acetyl group from acetyl-CoA to one of the sugar moieties.

The identification and characterization of these specific UGTs and ATs from Cistanche tubulosa are crucial next steps in fully elucidating the this compound biosynthetic pathway.

Quantitative Data on Phenylethanoid Glycoside Content

The concentration of PhGs, including this compound, varies significantly among different Cistanche species and is also influenced by environmental and developmental factors. Furthermore, metabolic engineering efforts have led to the production of PhGs in microbial hosts. The following tables summarize some of the available quantitative data.

Table 1: Phenylethanoid Glycoside Content in Cistanche Species

| Compound | Cistanche tubulosa (% dry weight) | Cistanche deserticola (% dry weight) | Cistanche salsa (% dry weight) | Reference |

| Echinacoside | 17.26 - 28.82 | 0.48 - 2.11 | 2.13 | [1] |

| Acteoside | 7.33 - 9.17 | 0.86 - 2.54 | 1.51 | [1] |

| This compound | Present (quantification variable) | Trace amounts | Not typically reported | [2] |

Table 2: Heterologous Production of Phenylethanoid Glycosides

| Compound | Host Organism | Titer (mg/L) | Reference |

| Verbascoside (Acteoside) | Saccharomyces cerevisiae | 4497.9 ± 285.2 | [3] |

| Echinacoside | Saccharomyces cerevisiae | 3617.4 ± 117.4 | [3] |

| Osmanthuside B | Saccharomyces cerevisiae | 320.6 ± 59.3 | [3] |

Experimental Protocols

The elucidation of PhG biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of Glycosyltransferases and Acyltransferases

This protocol describes the expression of plant-derived enzymes in a microbial host for subsequent characterization.

Objective: To produce and purify recombinant glycosyltransferases and acyltransferases.

Materials:

-

E. coli expression strains (e.g., BL21(DE3))

-

Expression vector (e.g., pET series with a His-tag)

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

Procedure:

-

Gene Cloning: Amplify the coding sequence of the target glycosyltransferase or acyltransferase from Cistanche tubulosa cDNA and clone it into the expression vector.

-

Transformation: Transform the recombinant plasmid into the E. coli expression strain.

-

Expression: a. Inoculate a starter culture and grow overnight. b. Inoculate a larger culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. d. Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours.

-

Cell Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer. c. Lyse the cells by sonication on ice. d. Centrifuge the lysate to pellet cell debris.

-

Purification: a. Load the supernatant onto a pre-equilibrated Ni-NTA column. b. Wash the column with wash buffer to remove non-specifically bound proteins. c. Elute the His-tagged protein with elution buffer.

-

Verification: Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.

Enzyme Assays

Objective: To determine the activity and substrate specificity of the purified enzymes.

4.2.1. Glycosyltransferase Assay

Materials:

-

Purified glycosyltransferase

-

Acceptor substrate (e.g., a PhG intermediate)

-

UDP-sugar donor (e.g., UDP-glucose)

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.5)

-

Reaction quenching solution (e.g., methanol)

-

HPLC-MS system for product analysis

Procedure:

-

Set up the reaction mixture containing the assay buffer, acceptor substrate, UDP-sugar, and purified enzyme.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by HPLC-MS to identify and quantify the product.

4.2.2. Acyltransferase Assay

Materials:

-

Purified acyltransferase

-

Acyl acceptor (e.g., a glycosylated PhG)

-

Acyl-CoA donor (e.g., acetyl-CoA)

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.0)

-

Reaction quenching solution (e.g., acetonitrile)

-

HPLC-MS system for product analysis

Procedure:

-

Set up the reaction mixture containing the assay buffer, acyl acceptor, acyl-CoA donor, and purified enzyme.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge to remove any precipitate.

-

Analyze the supernatant by HPLC-MS to identify and quantify the acylated product.

Metabolite Extraction and Analysis from Plant Tissues

Objective: To extract and quantify PhGs from Cistanche plant material.

Materials:

-

Freeze-dried and powdered Cistanche tissue

-

Extraction solvent (e.g., 70% methanol (B129727) in water)

-

Vortex mixer and sonicator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC-MS system

Procedure:

-

Extraction: a. Weigh a precise amount of the powdered plant material. b. Add the extraction solvent and vortex thoroughly. c. Sonicate the mixture for 30-60 minutes. d. Centrifuge to pellet the solid material.

-

Sample Preparation: a. Collect the supernatant. b. Repeat the extraction process on the pellet for exhaustive extraction. c. Combine the supernatants. d. Filter the combined extract through a syringe filter.

-

Analysis: a. Inject the filtered extract into the HPLC-MS system. b. Separate the PhGs using a suitable C18 column and a gradient elution program (e.g., water with formic acid and acetonitrile). c. Detect and quantify the PhGs using mass spectrometry by comparing with authentic standards.

Visualizations of Biosynthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

References

Unveiling Tubuloside A: A Technical Guide to its Spectroscopic Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and analytical methodologies essential for the identification and characterization of Tubuloside A, a significant phenylethanoid glycoside. Possessing notable hepatoprotective and antioxidative properties, this compound is a subject of growing interest in natural product chemistry and drug discovery. This document compiles the necessary Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and visual aids to facilitate its unambiguous identification.

Spectroscopic Data for this compound

The structural elucidation of this compound relies primarily on one- and two-dimensional NMR spectroscopy, in conjunction with mass spectrometry. The following tables summarize the key quantitative data derived from these analytical techniques.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound reveals characteristic signals corresponding to its complex glycosidic structure, including aromatic protons from the phenylethanoid and caffeoyl moieties, as well as numerous signals from the sugar units.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aglycone (Caffeoyl moiety) | |||

| 2' | 6.95 | d | 2.0 |

| 5' | 6.78 | d | 8.0 |

| 6' | 6.68 | dd | 8.0, 2.0 |

| 7' | 7.58 | d | 16.0 |

| 8' | 6.27 | d | 16.0 |

| Aglycone (Phenylethanoid moiety) | |||

| 2'' | 6.65 | d | 2.0 |

| 5'' | 6.68 | d | 8.0 |

| 6'' | 6.55 | dd | 8.0, 2.0 |

| 7'' | 2.75 | t | 7.0 |

| 8'' | 3.95 | m | |

| 8'' | 3.65 | m | |

| Glucose | |||

| 1 | 4.38 | d | 7.8 |

| 2 | 4.92 | dd | 9.5, 7.8 |

| 3 | 3.89 | t | 9.5 |

| 4 | 3.65 | t | 9.5 |

| 5 | 3.45 | m | |

| 6a | 3.98 | dd | 11.5, 2.0 |

| 6b | 3.69 | dd | 11.5, 5.5 |

| Rhamnose | |||

| 1''' | 5.17 | d | 1.5 |

| 2''' | 3.61 | dd | 3.5, 1.5 |

| 3''' | 3.52 | dd | 9.5, 3.5 |

| 4''' | 3.33 | t | 9.5 |

| 5''' | 3.95 | m | |

| 6''' | 1.09 | d | 6.2 |

| Xylose | |||

| 1'''' | 4.51 | d | 7.5 |

| 2'''' | 3.25 | dd | 9.0, 7.5 |

| 3'''' | 3.38 | t | 9.0 |

| 4''''a | 3.58 | dd | 11.5, 5.5 |

| 4''''b | 3.15 | dd | 11.5, 9.0 |

| Acetyl Group | |||

| CH₃ | 2.08 | s |

¹³C NMR Spectroscopic Data

The carbon NMR spectrum provides a detailed fingerprint of the carbon skeleton of this compound, confirming the presence of the various structural units.

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Atom No. | Chemical Shift (δ, ppm) |

| Aglycone (Caffeoyl moiety) | |

| 1' | 127.8 |

| 2' | 115.4 |

| 3' | 146.2 |

| 4' | 149.1 |

| 5' | 116.5 |

| 6' | 123.2 |

| 7' | 148.2 |

| 8' | 114.8 |

| 9' | 168.5 |

| Aglycone (Phenylethanoid moiety) | |

| 1'' | 131.5 |

| 2'' | 117.3 |

| 3'' | 145.8 |

| 4'' | 144.4 |

| 5'' | 116.8 |

| 6'' | 121.2 |

| 7'' | 36.5 |

| 8'' | 71.8 |

| Glucose | |

| 1 | 104.2 |

| 2 | 75.9 |

| 3 | 81.6 |

| 4 | 70.8 |

| 5 | 76.2 |

| 6 | 69.8 |

| Rhamnose | |

| 1''' | 102.9 |

| 2''' | 72.3 |

| 3''' | 72.1 |

| 4''' | 73.8 |

| 5''' | 70.5 |

| 6''' | 18.4 |

| Xylose | |

| 1'''' | 105.7 |

| 2'''' | 75.1 |

| 3'''' | 77.9 |

| 4'''' | 71.2 |

| 5'''' | 67.3 |

| Acetyl Group | |

| C=O | 172.5 |

| CH₃ | 21.1 |

Mass Spectrometry Data

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| FAB-MS | Positive | 829 [M+H]⁺ | Protonated molecule |

| FAB-MS | Positive | 851 [M+Na]⁺ | Sodiated adduct |

| HR-FAB-MS | Positive | 829.2875 | C₃₇H₄₉O₂₁ (Calculated: 829.2872) |

| LC-MS/MS | Negative | 827.1 → 160.9 | Precursor ion [M-H]⁻ and characteristic fragment |

Experimental Protocols

The following sections outline the general procedures for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

This compound is typically isolated from the dried stems of Cistanche tubulosa. A general workflow for its extraction and purification is as follows:

-

Extraction: The powdered plant material is extracted with methanol (B129727) or a methanol-water mixture at room temperature. The resulting extract is concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated extract is suspended in water and partitioned successively with n-hexane, chloroform, and n-butanol. The phenylethanoid glycosides, including this compound, are concentrated in the n-butanol fraction.

-

Chromatographic Purification: The n-butanol fraction is subjected to a series of chromatographic techniques for purification. This typically involves:

-

Column Chromatography: Initial separation on a macroporous resin (e.g., Diaion HP-20) or silica (B1680970) gel column, eluting with a gradient of methanol in water.

-

Sephadex LH-20 Chromatography: Further purification of the enriched fractions using Sephadex LH-20 with methanol as the eluent to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase preparative HPLC (e.g., on an ODS column) with a methanol-water or acetonitrile-water gradient system.

-

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). Samples are typically dissolved in deuterated methanol (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

-

Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) is often used for the initial molecular weight determination. High-Resolution FAB-MS (HR-FAB-MS) is employed to determine the elemental composition. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used for sensitive detection and quantification, often in the negative ion mode, monitoring specific precursor-to-product ion transitions.

Visualizations

The following diagrams provide a visual representation of the chemical structure of this compound and a typical workflow for its identification.

Caption: Chemical structure components of this compound.

Caption: General workflow for the isolation and identification of this compound.

The In Vitro Antioxidant Profile of Tubuloside A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubuloside A, a phenylethanoid glycoside primarily isolated from Cistanche tubulosa, has garnered interest for its potential therapeutic properties. Phenylethanoid glycosides as a class are recognized for their diverse biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases. This technical guide provides an in-depth examination of the available in vitro antioxidant activity data for this compound, detailed experimental protocols for key antioxidant assays, and visual representations of associated pathways and workflows.

Quantitative Antioxidant Activity

Direct quantitative in vitro antioxidant data for isolated this compound is not extensively available in publicly accessible literature. However, studies on extracts of Cistanche tubulosa, where this compound is a known constituent, and on related phenylethanoid glycosides, provide strong evidence of its antioxidant potential. One study on Cistanche tubulosa extracts identified this compound as a key component and correlated its presence with the overall antioxidant effect of the extract[1]. For context, the antioxidant activities of other closely related phenylethanoid glycosides are presented below.

| Compound/Extract | Assay | IC50 / Activity Value | Reference Compound | Reference IC50 / Value |

| Cistanche tubulosa Extract (containing this compound) | DPPH Radical Scavenging | Correlation with HPLC peak | Not specified | Not specified |

| Cistanche tubulosa Extract (containing this compound) | Superoxide Anion Scavenging | Correlation with HPLC peak | Not specified | Not specified |

| Cistanche tubulosa Extract (containing this compound) | Hydroxyl Radical Scavenging | Correlation with HPLC peak | Not specified | Not specified |

| Tubuloside B | Nitric Oxide (NO) Scavenging | Substantial effect reported | Not specified | Not specified |

Note: IC50 (Inhibitory Concentration 50) is the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency.

Mechanism of Antioxidant Action

The antioxidant mechanism of this compound and related phenylethanoid glycosides is believed to be multifactorial, involving both direct radical scavenging and the modulation of endogenous antioxidant defense systems.

Direct Radical Scavenging

Phenylethanoid glycosides possess multiple phenolic hydroxyl groups in their structure. These groups can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the oxidative chain reaction. This direct scavenging activity is the basis for common in vitro assays such as DPPH and ABTS.

Modulation of Cellular Signaling Pathways

In vivo studies suggest that this compound exerts its protective effects against oxidative damage through the activation of the Nrf2/HO-1 signaling pathway[2][3]. Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).

Additionally, related compounds like Tubuloside B have been shown to influence the MAPK (Mitogen-activated protein kinase) signaling pathway, which is also involved in the cellular response to oxidative stress[4].

Caption: Proposed antioxidant mechanism of this compound.

Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols serve as a guide for researchers aiming to evaluate the antioxidant capacity of this compound or other compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

-

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

This compound (or test compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer or microplate reader capable of measuring absorbance at ~517 nm

-

Pipettes, test tubes or 96-well plates

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Prepare a series of dilutions of this compound in methanol.

-

In a test tube or microplate well, add a specific volume of the this compound solution to a fixed volume of the DPPH solution (e.g., 100 µL of sample to 100 µL of DPPH).

-

Prepare a control containing only methanol and the DPPH solution.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each solution at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to donate an electron and reduce the pre-formed ABTS radical cation (ABTS•+).

-

Reagents and Equipment:

-

ABTS diammonium salt

-

Potassium persulfate

-

Ethanol or phosphate-buffered saline (PBS)

-

This compound (or test compound)

-

Positive control (e.g., Trolox, Ascorbic acid)

-

Spectrophotometer or microplate reader capable of measuring absorbance at ~734 nm

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound.

-

Add a small volume of the this compound solution to a fixed volume of the diluted ABTS•+ solution (e.g., 10 µL of sample to 190 µL of ABTS•+).

-

Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

-

Reagents and Equipment:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

This compound (or test compound)

-

Standard (e.g., Ferrous sulfate (B86663), Trolox)

-

Spectrophotometer or microplate reader capable of measuring absorbance at ~593 nm

-

-

Procedure:

-

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Prepare a series of dilutions of this compound and a standard curve using the ferrous sulfate or Trolox standard.

-

Add a small volume of the sample or standard to a fixed volume of the FRAP reagent (e.g., 20 µL of sample to 180 µL of FRAP reagent).

-

Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

-

Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.

-

The antioxidant capacity is determined by comparing the absorbance of the sample to the standard curve and is typically expressed as µM Fe(II) equivalents or Trolox equivalents.

-

Experimental Workflow and Logical Relationships

Visualizing the experimental process and the relationships between different antioxidant assays can aid in understanding the overall assessment of a compound's antioxidant profile.

Caption: General workflow for in vitro antioxidant assays.

Caption: Logical relationship of common antioxidant assays.

Conclusion

While direct quantitative in vitro antioxidant data for this compound remains to be fully elucidated in published literature, the existing evidence from studies on Cistanche tubulosa extracts and related phenylethanoid glycosides strongly supports its role as a potent antioxidant. Its mechanism of action appears to be twofold: direct scavenging of reactive oxygen species and the upregulation of endogenous antioxidant defenses via the Nrf2/HO-1 signaling pathway. Further research is warranted to isolate this compound and quantify its activity in standardized assays like DPPH, ABTS, and FRAP to fully characterize its potential as a therapeutic agent for conditions associated with oxidative stress. The protocols and frameworks provided in this guide offer a robust starting point for such investigations.

References

- 1. A Novel Strategy for Screening Active Components in Cistanche tubulosa Based on Spectrum-Effect Relationship Analysis and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tubuloside B, isolated from Cistanche tubulosa, a promising agent against M1 macrophage activation via synergistically targeting Mob1 and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Tubuloside A and its Effects on the Nrf2/HO-1 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubuloside A, a phenylethanoid glycoside isolated from the stem of Cistanche deserticola, has demonstrated significant antioxidant and cytoprotective properties.[1][2] Emerging research indicates that these effects are, at least in part, mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress and inflammation.[3][4] This technical guide provides an in-depth overview of the current understanding of this compound's interaction with the Nrf2/HO-1 pathway, including available quantitative data, detailed experimental protocols for its study, and visual representations of the involved molecular interactions and experimental workflows.

The Nrf2/HO-1 Signaling Pathway

Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3][5] In response to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[6] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[5][7] Key downstream targets of Nrf2 include HO-1, NAD(P)H:quinone oxidoreductase 1 (NQO-1), and enzymes involved in glutathione (B108866) synthesis and regeneration.[3][8] The activation of this pathway ultimately enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.

Quantitative Data on the Effects of this compound

The available scientific literature provides initial evidence for the activation of the Nrf2/HO-1 pathway by this compound. A key in vivo study demonstrated that this compound treatment can ameliorate diclofenac-induced hepato-renal damage by modulating this pathway.[9][10] The quantitative data from this study on the mRNA expression of Nrf2 and its downstream targets are summarized below. It is important to note that further research is required to provide more extensive dose-response and protein-level data.

Table 1: Effect of this compound on mRNA Expression in the Nrf2/HO-1 Pathway in Rat Liver Tissue [9][10]

| Gene | Treatment Group | Fold Change (relative to control) |

| Nrf2 | Diclofenac (B195802) (DF) | Downregulated |

| DF + this compound (1 mg/kg) | Upregulated (compared to DF group) | |

| HO-1 | Diclofenac (DF) | Downregulated |

| DF + this compound (1 mg/kg) | Upregulated (compared to DF group) | |

| NQO-1 | Diclofenac (DF) | Downregulated |

| DF + this compound (1 mg/kg) | Upregulated (compared to DF group) |

Table 2: Effect of this compound on mRNA Expression in the Nrf2/HO-1 Pathway in Rat Kidney Tissue [9][10]

| Gene | Treatment Group | Fold Change (relative to control) |

| Nrf2 | Diclofenac (DF) | Downregulated |

| DF + this compound (1 mg/kg) | Upregulated (compared to DF group) | |

| HO-1 | Diclofenac (DF) | Downregulated |

| DF + this compound (1 mg/kg) | Upregulated (compared to DF group) | |

| NQO-1 | Diclofenac (DF) | Downregulated |

| DF + this compound (1 mg/kg) | Upregulated (compared to DF group) |

Table 3: Effect of this compound on Oxidative Stress Markers [9][10]

| Marker | Tissue | Effect of Diclofenac (DF) | Effect of DF + this compound (1 mg/kg) |

| Malondialdehyde (MDA) | Blood, Liver, Kidney | Increased | Decreased (compared to DF group) |

| Glutathione (GSH) | Blood, Liver, Kidney | Decreased | Increased (compared to DF group) |

| Superoxide (B77818) Dismutase (SOD) | Blood, Liver, Kidney | Decreased | Increased (compared to DF group) |

| Catalase (CAT) | Blood, Liver, Kidney | Decreased | Increased (compared to DF group) |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and a typical experimental approach for investigating the effects of this compound on the Nrf2/HO-1 pathway, the following diagrams have been generated using the DOT language.

Caption: this compound promotes Nrf2 nuclear translocation and activation of cytoprotective genes.

Caption: A typical workflow for studying the effects of this compound on the Nrf2/HO-1 pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the effects of this compound on the Nrf2/HO-1 signaling pathway. These protocols are representative and may require optimization for specific experimental systems.

Western Blot Analysis for Nrf2, Keap1, HO-1, and NQO-1

This protocol details the detection and quantification of key proteins in the Nrf2/HO-1 pathway.

-

Cell Lysis and Protein Extraction:

-

Treat cells (e.g., HepG2) with varying concentrations of this compound for desired time points.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractionation, use a commercial kit following the manufacturer's instructions.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins onto a polyvinylidene fluoride (B91410) (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:

-

Rabbit anti-Nrf2 (1:1000 dilution)

-

Mouse anti-Keap1 (1:1000 dilution)

-

Rabbit anti-HO-1 (1:1000 dilution)

-

Rabbit anti-NQO-1 (1:1000 dilution)

-

Rabbit anti-β-actin or anti-GAPDH (1:5000 dilution, as loading control)

-

Rabbit anti-Lamin B1 (1:2000 dilution, as nuclear fraction loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

-

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA levels of Nrf2 and its target genes.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from treated cells or tissues using a commercial RNA isolation kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

-

qPCR:

-

Perform qPCR using a SYBR Green master mix in a real-time PCR system.

-

A typical reaction mixture includes: 10 µL of 2x SYBR Green master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA, and nuclease-free water to a final volume of 20 µL.

-

Example primer sequences (human):

-

Nrf2: Fwd: 5'-TTCAGCCAGCCCAGCACATC-3', Rev: 5'-CGTAGCCGAAGAAACCTCATTGTC-3'

-

HO-1: Fwd: 5'-AAGACTGCGTTCCTGCTCAAC-3', Rev: 5'-AAAGCCCTACAGCAACTGTCG-3'

-

NQO-1: Fwd: 5'-AGAGCCCTGATTGTACTGTGG-3', Rev: 5'-GATGACTCGGAAGGCTTTTCT-3'

-

GAPDH: Fwd: 5'-GAAGGTGAAGGTCGGAGTCA-3', Rev: 5'-TTGATGGCAACAATATCCACTTT-3'

-

-

Use a standard thermal cycling protocol: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Analyze the data using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene (e.g., GAPDH).

-

Cellular Oxidative Stress Assays

These protocols measure key markers of oxidative stress.

-

Measurement of Intracellular ROS:

-

Seed cells in a 96-well black plate.

-

After treatment with this compound, wash the cells with PBS.

-

Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a microplate reader.

-

-

Lipid Peroxidation (MDA) Assay:

-

Homogenize treated cells or tissues in a suitable buffer.

-

Perform a Thiobarbituric Acid Reactive Substances (TBARS) assay using a commercial kit.

-

Briefly, the lysate is mixed with an acidic TBARS reagent and heated at 95°C for 60 minutes.

-

After cooling, centrifuge the samples to remove precipitates.

-

Measure the absorbance of the supernatant at 532 nm.

-

Calculate the MDA concentration based on a standard curve.

-

-

Glutathione (GSH) Assay:

-

Prepare cell or tissue lysates.

-

Use a commercial GSH assay kit, which is typically based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

-

Measure the absorbance at 412 nm.

-

Determine the GSH concentration from a standard curve.

-

-

Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays:

-

Prepare cell or tissue lysates.

-

Use commercial SOD and CAT activity assay kits, following the manufacturer's instructions.

-

SOD activity is often measured by its ability to inhibit the reduction of a tetrazolium salt by superoxide radicals.

-

CAT activity is typically determined by measuring the decomposition of hydrogen peroxide.

-

Conclusion

This compound is a promising natural compound that exerts its antioxidant and cytoprotective effects through the modulation of the Nrf2/HO-1 signaling pathway. The available data indicates its ability to upregulate the expression of key cytoprotective genes.[9][10] The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers to further investigate the precise mechanisms of action of this compound. Future studies focusing on dose-response relationships, protein-level analyses, and direct assessments of Nrf2 activation will be crucial for fully elucidating its therapeutic potential in conditions associated with oxidative stress and inflammation.

References

- 1. Item - Immunofluorescence assays of Nrf2 nucleoprotein by fluorescence microscope. - Public Library of Science - Figshare [plos.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. Nrf2 Polyclonal Antibody (PA5-27882) [thermofisher.com]

- 4. Low-Dose Dose–Response for In Vitro Nrf2-ARE Activation in Human HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound, a phenylethanoid glycoside, alleviates diclofenac induced hepato-nephro oxidative injury via Nrf2/HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Anticancer Screening of Tubuloside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products remain a cornerstone of modern pharmacology and drug discovery, with a significant percentage of anticancer drugs being derived from or inspired by natural sources. Phenylethanoid glycosides and triterpenoid (B12794562) saponins, classes of compounds abundant in traditional medicinal plants, are of particular interest due to their diverse biological activities. Tubuloside A, a phenylethanoid glycoside from Cistanche tubulosa, and the structurally related triterpenoid saponin, Tubeimoside I from Bolbostemma paniculatum, have emerged as promising candidates for anticancer research. This technical guide provides a comprehensive overview of the preliminary in vitro screening process for these compounds, focusing on methodologies, data interpretation, and the elucidation of potential molecular mechanisms. Recent findings have demonstrated that this compound can induce DNA damage and apoptosis in human ovarian cancer cells, highlighting its therapeutic potential[1]. This guide synthesizes published data, presents detailed experimental protocols, and visualizes key workflows and pathways to aid researchers in the evaluation of this compound and related compounds as potential anticancer agents.

Section 1: In Vitro Cytotoxicity Screening

The initial step in evaluating a compound's anticancer potential is to determine its cytotoxicity against various cancer cell lines. This is typically achieved through assays that measure cell viability or metabolic activity after exposure to the compound. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key parameter derived from these assays.

Data Presentation: Cytotoxicity

Preliminary studies on this compound have demonstrated its cytotoxic effects against the A2780 human ovarian cancer cell line[1]. To provide a broader context for the potential of related compounds, the cytotoxic activities of Tubeimoside I (TBMS1) against a range of human cancer cell lines are also presented.

Table 1: Cytotoxicity of this compound against A2780 Human Ovarian Cancer Cells

| Compound | Concentration (µM) | % Cell Viability |

|---|---|---|

| This compound | 50 | Significantly Reduced* |

| This compound | 100 | Significantly Reduced* |

Specific percentage reduction was not detailed in the abstract, but was reported as significant[1].

Table 2: IC50 Values of Tubeimoside I (TBMS1) in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) | Reference |

|---|---|---|---|---|

| U251 | Human Glioma | 31.55 ± 1.60 | 24 | [2] |

| U251 | Human Glioma | 28.38 ± 1.21 | 48 | [2] |

| U251 | Human Glioma | 25.30 ± 1.26 | 72 |[2] |

Note: IC50 values are often reported in various units (e.g., µM, µg/mL). Consistency in units is crucial when comparing data.

Experimental Workflow: Cytotoxicity Screening

The following diagram illustrates a typical workflow for determining the IC50 value of a test compound.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability[3][4][5].

-

Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with untreated cells (negative control) and wells with medium only (background control).

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Following incubation, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well[5].

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals[4]. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes[5].

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[5].

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Section 2: Elucidation of Cell Death Mechanisms

Once a compound demonstrates cytotoxicity, it is crucial to determine the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it typically does not elicit an inflammatory response. Assays using Annexin V and Propidium Iodide (PI) can distinguish between viable, apoptotic, and necrotic cells.

Data Presentation: Apoptosis Induction

This compound has been shown to induce apoptosis in A2780 ovarian cancer cells by up-regulating pro-apoptotic markers (Caspase-3, Bax, p53) and down-regulating the anti-apoptotic marker Bcl-2[1][6]. The related compound, Tubeimoside I, also shows significant pro-apoptotic activity.

Table 3: Apoptosis Induction by Tubeimoside I in U251 Glioma Cells after 24h

| Treatment (µg/mL) | Apoptosis Rate (%) | Reference |

|---|---|---|

| 0 (Control) | 9.51 | [2] |

| 20 | 16.67 | [2] |

| 30 | 29.65 | [2] |

| 40 | 39.07 |[2] |

Experimental Workflow: Apoptosis Detection

The following diagram outlines the workflow for assessing apoptosis using Annexin V/PI staining followed by flow cytometry analysis.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This protocol details the method for detecting apoptosis by staining for externalized phosphatidylserine (B164497) (PS) with Annexin V and membrane integrity with PI[7][8].

-

Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant (which contains apoptotic cells that have detached), and wash the cell pellet twice with cold PBS by centrifuging at ~500 x g for 5 minutes.

-

Staining Preparation: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Fluorochrome Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide solution (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[9].

-

Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Data Interpretation:

-

Annexin V- / PI- (Lower Left Quadrant): Viable cells.

-

Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

-

Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

-

Annexin V- / PI+ (Upper Left Quadrant): Primarily necrotic cells.

-

Section 3: Cell Cycle Analysis

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, often causing arrest at specific checkpoints (G1, S, or G2/M), which can subsequently lead to apoptosis. Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) is the standard method for evaluating these effects.

Data Presentation: Cell Cycle Arrest

While data for this compound is not yet available, studies on Tubeimoside I show a consistent induction of G2/M phase arrest in a dose-dependent manner in various cancer cell lines.

Table 4: Effect of Tubeimoside I on Cell Cycle Distribution in U251 Glioma Cells

| Treatment (µg/mL) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

|---|---|---|---|---|

| 0 (Control) | 69.34 | 16.36 | 14.30 | [2] |

| 20 | 61.27 | 14.97 | 23.76 | [2] |

| 30 | 54.89 | 13.55 | 31.56 | [2] |

| 40 | 49.61 | 12.15 | 38.24 |[2] |

Logical Diagram: Cell Cycle Analysis

The diagram below explains the principle of cell cycle analysis based on DNA content.

Experimental Protocol: Cell Cycle Analysis by PI Staining

This protocol describes the fixation and staining of cells for DNA content analysis[10][11].

-

Cell Culture and Treatment: Plate cells and treat with this compound as described in previous protocols.

-

Harvesting: Harvest approximately 1-2 x 10^6 cells per sample. Centrifuge at 500 x g for 5 minutes and wash once with cold PBS.

-

Fixation: Resuspend the cell pellet and add it dropwise into 5 mL of ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store them at -20°C for later analysis[10].

-

Washing: Centrifuge the fixed cells at a higher speed (~800 x g) for 5-10 minutes. Discard the ethanol and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution. The staining solution should contain:

-

Propidium Iodide (e.g., 50 µg/mL)

-

RNase A (e.g., 100 µg/mL to prevent staining of double-stranded RNA)[11]

-

A non-ionic detergent like Triton X-100 (e.g., 0.1% v/v) to permeabilize the nuclear membrane.

-

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data in a linear scale. Use pulse processing (e.g., plotting pulse width vs. pulse area) to exclude cell doublets and aggregates from the analysis.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Section 4: Investigation of Molecular Signaling Pathways

To understand the molecular basis of a compound's anticancer activity, it is essential to investigate its effects on key intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK pathways are frequently dysregulated in cancer and are common targets for therapeutic agents.

Signaling Pathways Implicated for Tubeimosides

Studies on Tubeimoside I have shown that its anticancer effects are mediated through the modulation of critical signaling pathways.

-

PI3K/Akt Pathway: Tubeimoside I has been shown to suppress the PI3K/Akt signaling pathway, leading to G2/M arrest and apoptosis in glioma and triple-negative breast cancer cells[2][12][13]. Inhibition of Akt phosphorylation is a key event in this process[2][14].

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also affected. Tubeimoside I can activate the JNK and p38 arms of the MAPK pathway in lung cancer cells, which is associated with apoptosis induction[15][16]. It can also inactivate the ERK pathway in other contexts[17].

Signaling Pathway Diagram: PI3K/Akt

The diagram below illustrates the PI3K/Akt pathway and highlights the inhibitory point of action for Tubeimoside I.

Signaling Pathway Diagram: MAPK

This diagram shows the main branches of the MAPK pathway, which can be modulated by Tubeimosides.

Experimental Protocol: Western Blot Analysis

Western blotting is a technique used to detect and quantify specific proteins in a sample, making it ideal for studying changes in signaling pathways (e.g., phosphorylation status of kinases like Akt and ERK)[18][19][20].

-

Protein Extraction: After treating cells with this compound for the desired times, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins based on their molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: After further washes in TBST, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a digital imager or X-ray film.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein activation.

Conclusion and Future Directions

The preliminary screening data for this compound reveals a promising anticancer profile, characterized by the induction of cytotoxicity and apoptosis in human ovarian cancer cells[1]. The extensive research on the related compound, Tubeimoside I, further supports the potential of this structural class, demonstrating efficacy across multiple cancer types through mechanisms involving cell cycle arrest and the modulation of critical oncogenic signaling pathways like PI3K/Akt and MAPK[2][16].

For drug development professionals and researchers, this compound represents a compelling lead compound. Future investigations should focus on:

-

Broad-Spectrum Screening: Evaluating the cytotoxicity of this compound against a wider panel of cancer cell lines to determine its spectrum of activity.

-

Mechanism of Action: Confirming its effects on cell cycle progression and further dissecting the specific signaling pathways it modulates in different cancer contexts.

-

In Vivo Efficacy: Progressing to preclinical animal models to assess its antitumor efficacy, pharmacokinetics, and safety profile.

-

Combination Studies: Investigating potential synergistic effects when combined with existing chemotherapeutic agents.

This guide provides the foundational methodologies and a summary of the current knowledge base to facilitate the continued exploration of this compound as a potential novel anticancer therapeutic.

References

- 1. eurjther.com [eurjther.com]

- 2. Tubeimoside-1 induces apoptosis in human glioma U251 cells by suppressing PI3K/Akt-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. kumc.edu [kumc.edu]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. Tubeimoside I inhibits the growth of triple-negative breast cancer via the NR3 C2/PI3 K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Tubeimoside-1, a triterpenoid saponin, induces cytoprotective autophagy in human breast cancer cells in vitro via Akt-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tubeimoside-1 (TBMS1) inhibits lung cancer cell growth and induces cells apoptosis through activation of MAPK-JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tubeimoside-1 (TBMS1) inhibits lung cancer cell growth and induces cells apoptosis through activation of MAPK-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antitumor effects of Tubeimoside-1 in NCI-H1299 cells are mediated by microRNA-126-5p-induced inactivation of VEGF-A/VEGFR-2/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Tubuloside A: A Technical Guide to its Role in Apoptosis and Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tubuloside A, a phenylethanoid glycoside extracted from Cistanche tubulosa, has emerged as a compound of interest in oncology research due to its pro-apoptotic and potential cell cycle-regulating activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its role in inducing apoptosis and influencing the cell cycle. This document synthesizes available preclinical data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and drug development efforts. While current research points towards the involvement of the p53 and caspase-3 signaling pathways in this compound-induced apoptosis, further quantitative studies are required to fully elucidate its effects on cell cycle progression and protein expression.

Introduction